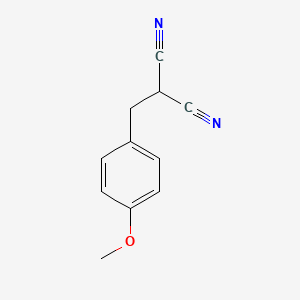

2-(4-Methoxybenzyl)malononitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBXCBXJIZCGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377323 | |

| Record name | 2-(4-methoxybenzyl)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5553-92-4 | |

| Record name | 2-(4-methoxybenzyl)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxybenzyl)malononitrile

Foreword: A Molecule of Versatile Potential

In the landscape of medicinal chemistry and materials science, the malononitrile scaffold serves as a privileged structure, underpinning a diverse array of biologically active compounds and functional materials.[1][2] Among its many derivatives, 2-(4-Methoxybenzyl)malononitrile emerges as a compound of significant interest. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing nitrile groups and the electron-donating methoxybenzyl moiety, confer upon it a rich chemical reactivity and a promising profile for applications in drug discovery and beyond. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physicochemical properties of this compound, offering both foundational data and the experimental context necessary for its effective application.

Section 1: Chemical Identity and Structural Elucidation

A thorough understanding of a compound's identity and structure is the bedrock of all subsequent physicochemical and biological investigations. This section details the fundamental identifiers for this compound and the spectroscopic techniques used to confirm its structure.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 2-[(4-methoxyphenyl)methyl]propanedinitrile[3]

-

Common Synonyms: (4-methoxybenzyl)malononitrile, p-anisylmalononitrile[3]

-

CAS Number: 5553-92-4[4]

-

Molecular Formula: C₁₁H₁₀N₂O[4]

-

Molecular Weight: 186.21 g/mol [4]

-

InChI Key: COBXCBXJIZCGGM-UHFFFAOYSA-N[4]

Synthesis and Structural Confirmation

This compound is typically synthesized via the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[5][6] This reaction involves the condensation of 4-methoxybenzaldehyde with malononitrile, often catalyzed by a base.[5][7] The related compound, 2-(4-methoxybenzylidene)malononitrile, is a common precursor or related substance in these synthetic routes.[5][8][9][10][11][12]

The structural integrity of the synthesized compound is paramount and is rigorously confirmed through a suite of spectroscopic methods.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR data for the related compound, 2-(4-methoxybenzylidene)malononitrile, shows characteristic signals for the aromatic protons, the vinylic proton, and the methoxy group protons. For example, in CDCl₃, typical shifts are observed around 7.91 ppm (d, 2H), 7.65 ppm (s, 1H), 7.01 ppm (d, 2H), and 3.91 ppm (s, 3H).[8][9] In DMSO-d₆, the vinylic proton appears at approximately 8.37 ppm.[11][12]

-

¹³C NMR spectroscopy complements the ¹H NMR data, revealing the chemical environment of each carbon atom. For 2-(4-methoxybenzylidene)malononitrile in CDCl₃, characteristic peaks appear around 164.8, 158.9, 133.4, 124.0, 115.1, 114.4, 113.3, 78.5, and 55.8 ppm.[8][9]

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of the related 2-(4-methoxybenzylidene)malononitrile exhibits a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, typically around 2206-2222 cm⁻¹.[9] Other significant peaks include those for the C=C double bond (around 1555-1570 cm⁻¹) and the aromatic C-H bonds (around 3039 cm⁻¹).[9]

1.2.3. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[13] The monoisotopic mass of this compound is 186.079312947 Da.[3][14]

Section 2: Core Physicochemical Properties

The physicochemical properties of a compound govern its behavior in various environments and are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.

Physical State and Appearance

Under standard conditions, this compound exists as a solid, typically appearing as a white or off-white substance.[15]

Melting Point

The melting point is a crucial indicator of a compound's purity.[16] Pure crystalline solids typically exhibit a sharp melting point range. For this compound, the reported melting point is in the range of 88-91°C.[14] The related compound, 2-(4-methoxybenzylidene)malononitrile, has a reported melting point of 108-110°C.[8][9]

Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies.[17][18] this compound is generally soluble in common organic solvents such as dichloromethane and chloroform.[15] Its solubility in aqueous media is expected to be limited due to the presence of the aromatic ring and the overall nonpolar character of the molecule, although the nitrile and methoxy groups can participate in some polar interactions.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[19][20] A positive LogP value indicates a preference for a nonpolar (lipid) environment, while a negative value suggests a preference for a polar (aqueous) environment.[19][20] The computed XLogP3-AA value for this compound is 1.8, indicating that it is a moderately lipophilic compound.[3]

Acidity/Basicity (pKa)

The pKa value provides insight into the ionization state of a compound at a given pH. The malononitrile moiety contains acidic protons on the α-carbon, which can be deprotonated under basic conditions. The exact pKa value would need to be determined experimentally but is a critical parameter for understanding its behavior in physiological environments.

Section 3: Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for determining the key physicochemical properties discussed above.

Melting Point Determination (Capillary Method)

This method is a standard and accessible technique for determining the melting point of a solid compound.[16][21][22][23]

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[22]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[22]

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of a melting point apparatus.[22][23]

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[23]

Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a given solvent.[17][24]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

-

Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

LogP Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water.[19][25]

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility at equilibrium.[25]

-

Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase buffered to a specific pH, such as 7.4). Add an equal volume of the other pre-saturated phase.

-

Equilibration: Vigorously shake the mixture for a set period to allow for partitioning, then let the phases separate completely.[25]

-

Concentration Measurement: Carefully separate the two phases and measure the concentration of the compound in each phase using an appropriate analytical method like HPLC.[25]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this ratio.[19][20]

Section 4: Data Summary and Visualization

For ease of reference and comparison, the key physicochemical data for this compound are summarized below.

Table of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀N₂O | [4] |

| Molecular Weight | 186.21 g/mol | [4] |

| Appearance | White to off-white solid | [15] |

| Melting Point | 88-91°C | [14] |

| Computed XLogP3-AA | 1.8 | [3] |

| CAS Number | 5553-92-4 | [4] |

Experimental Workflow Diagrams

To visually represent the experimental protocols, the following diagrams are provided in Graphviz DOT language.

Diagram 1: Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid compound.

Diagram 2: LogP Determination (Shake-Flask) Workflow

Caption: Step-by-step process for LogP determination using the shake-flask method.

Section 5: Relevance in Drug Discovery and Development

The physicochemical properties of this compound are not merely academic data points; they are critical predictors of its potential as a therapeutic agent.

-

The moderate lipophilicity (LogP = 1.8) suggests a favorable balance between aqueous solubility and lipid membrane permeability, which is often a desirable characteristic for oral bioavailability.

-

The presence of hydrogen bond acceptors (the nitrogen atoms of the nitrile groups and the oxygen of the methoxy group) allows for interactions with biological targets such as enzymes and receptors.[3]

-

The malononitrile moiety is a versatile chemical handle that can participate in various chemical transformations, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[2] Derivatives of benzylidene malononitrile have shown a range of biological activities, including potential as anticancer and anti-melanogenic agents.[11]

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that make it an attractive scaffold for further investigation in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical identity, core properties, and the experimental methodologies required for their characterization. By understanding these fundamental parameters, researchers are better equipped to unlock the full potential of this versatile molecule.

References

-

Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

-

Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). - ResearchGate. (n.d.). Retrieved from [Link]

-

4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20). Retrieved from [Link]

-

Melting point determination - SSERC. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Retrieved from [Link]

-

Solubility - Chemistry Online @ UTSC. (n.d.). Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

-

This compound | C11H10N2O | CID 2764141 - PubChem. (n.d.). Retrieved from [Link]

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (n.d.).

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]

-

Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (n.d.). Retrieved from [Link]

-

1 - Supplementary Information. (n.d.). Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]

- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents. (n.d.).

-

alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum - UNIFAP. (n.d.). Retrieved from [Link]

-

LogP and logD calculations - Chemaxon Docs. (n.d.). Retrieved from [Link]

-

A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.). Retrieved from [Link]

-

Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed. (n.d.). Retrieved from [Link]

-

Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions - Taylor & Francis eBooks. (n.d.). Retrieved from [Link]

-

2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation | ACS Omega. (2023, July 12). Retrieved from [Link]

-

Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC - NIH. (2020, July 29). Retrieved from [Link]

-

2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. (2017, October 31). Retrieved from [Link]

-

Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

2-(4-Hydroxy-3,5-dimethoxybenzylidene)malononitrile - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

2-(3, 4-Dihydroxybenzylidene)malononitrile as a Novel Anti-Melanogenic Compound. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

malononitrile - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models - SEDICI. (n.d.). Retrieved from [Link]

Sources

- 1. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. This compound | C11H10N2O | CID 2764141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 5553-92-4 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. www2.unifap.br [www2.unifap.br]

- 11. 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 14. echemi.com [echemi.com]

- 15. This compound Manufacturer & Supplier in China | Properties, Uses, Safety, COA & SDS [nj-finechem.com]

- 16. SSERC | Melting point determination [sserc.org.uk]

- 17. lifechemicals.com [lifechemicals.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. acdlabs.com [acdlabs.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. westlab.com [westlab.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 25. agilent.com [agilent.com]

An In-Depth Technical Guide to 2-(4-Methoxybenzyl)malononitrile (CAS Number 5553-92-4)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold in Chemical Biology

2-(4-Methoxybenzyl)malononitrile, a substituted malononitrile derivative, represents a molecule of significant interest within the realms of synthetic organic chemistry and drug discovery. Its structural architecture, characterized by a central malononitrile core tethered to a 4-methoxybenzyl group, provides a versatile scaffold for the development of novel bioactive compounds. The electron-withdrawing nature of the twin nitrile groups, combined with the electronic properties of the substituted benzene ring, imparts a unique reactivity profile, making it a valuable building block for the synthesis of a diverse array of heterocyclic and carbocyclic systems. This guide aims to provide a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical properties, potential applications, and safety considerations, thereby serving as an essential resource for researchers engaged in the exploration of new chemical entities for therapeutic intervention.

Physicochemical Properties: A Snapshot of the Molecule

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, characterization, and application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5553-92-4 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₂O | [1][2] |

| Molecular Weight | 186.21 g/mol | [1][2] |

| Appearance | Solid | [1] |

| IUPAC Name | 2-[(4-methoxyphenyl)methyl]propanedinitrile | |

| SMILES | COC1=CC=C(C=C1)CC(C#N)C#N | [1] |

| InChI | 1S/C11H10N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-5,10H,6H2,1H3 | [1] |

| InChI Key | COBXCBXJIZCGGM-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step synthetic sequence involving a Knoevenagel condensation followed by a selective reduction of the resulting α,β-unsaturated nitrile.

Step 1: Knoevenagel Condensation to 2-(4-Methoxybenzylidene)malononitrile

The initial step involves the base-catalyzed condensation of 4-methoxybenzaldehyde with malononitrile. This reaction, known as the Knoevenagel condensation, is a cornerstone of carbon-carbon bond formation in organic synthesis[3].

Reaction Scheme:

Sources

A Comprehensive Spectroscopic Guide to 2-(4-Methoxybenzyl)malononitrile for Advanced Research

Introduction

2-(4-Methoxybenzyl)malononitrile, a derivative of malononitrile, presents a structure of significant interest in medicinal chemistry and materials science. Its chemical architecture, featuring a methoxy-substituted aromatic ring coupled to a malononitrile moiety, offers a rich landscape for spectroscopic analysis. Understanding the spectral signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This guide provides a multi-faceted spectroscopic characterization, explaining the rationale behind the observed spectral data and the methodologies for their acquisition.

Molecular Structure and Key Features

The foundational step in interpreting spectral data is a thorough understanding of the molecule's structure. This compound (C₁₁H₁₀N₂O) possesses a molecular weight of approximately 186.21 g/mol .[1][2] Key structural features that dictate its spectroscopic properties include the p-substituted aromatic ring, the benzylic methylene bridge, the methoxy group, and the two nitrile functionalities.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (MeOD), in a 5 mm NMR tube. The choice of solvent is critical to avoid interference from proton signals of the solvent itself.

-

Instrument Setup: The NMR spectra are acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, methoxy, benzylic, and methine protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.28 | Doublet | 2H | Ar-H (ortho to CH₂) |

| 6.94 - 6.92 | Doublet | 2H | Ar-H (ortho to OCH₃) |

| ~4.5 (Predicted) | Triplet | 1H | CH(CN)₂ |

| 3.79 | Singlet | 3H | OCH₃ |

| 3.23 | Doublet | 2H | Ar-CH₂ |

Note: The ¹H NMR data is sourced from Jimenez et al., 2016.

Interpretation of the ¹H NMR Spectrum:

The aromatic region displays a classic AA'BB' splitting pattern characteristic of a p-substituted benzene ring. The two doublets at δ 7.30-7.28 and 6.94-6.92 ppm, each integrating to two protons, correspond to the aromatic protons. The downfield shift of the protons ortho to the electron-withdrawing benzyl group and the upfield shift of the protons ortho to the electron-donating methoxy group are consistent with their electronic environments.

The sharp singlet at δ 3.79 ppm, integrating to three protons, is unequivocally assigned to the methoxy (OCH₃) protons. The signal at δ 3.23 ppm, a doublet, corresponds to the two benzylic protons (Ar-CH₂). The doublet arises from coupling to the adjacent methine proton. The methine proton [CH(CN)₂], predicted to appear as a triplet around δ 4.5 ppm, is coupled to the two benzylic protons.

Figure 2: ¹H NMR spectral correlations for this compound.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~160 | Ar-C (para to CH₂, attached to OCH₃) |

| ~130 | Ar-C (ortho to CH₂) |

| ~128 | Ar-C (ipso, attached to CH₂) |

| ~117 | CN |

| ~115 | Ar-C (ortho to OCH₃) |

| ~55 | OCH₃ |

| ~35 | Ar-CH₂ |

| ~25 | CH(CN)₂ |

Interpretation of the ¹³C NMR Spectrum:

The carbon atoms of the aromatic ring are expected to resonate in the range of δ 115-160 ppm. The carbon attached to the methoxy group will be the most downfield-shifted aromatic carbon due to the deshielding effect of the oxygen atom. The nitrile carbons (CN) typically appear in the δ 115-120 ppm region. The aliphatic carbons, including the methoxy, benzylic, and methine carbons, will appear at higher field (lower ppm values). The methoxy carbon is expected around δ 55 ppm, while the benzylic and methine carbons will be further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disc.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) (Predicted) | Vibration |

| ~3050-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~2250 | C≡N stretch (nitrile) |

| ~1610, 1510 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

| ~830 | C-H bend (p-disubstituted aromatic) |

Interpretation of the IR Spectrum:

The most characteristic absorption in the IR spectrum of this compound is the sharp, strong peak around 2250 cm⁻¹ due to the C≡N stretching vibration of the two nitrile groups. The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands around 1610 and 1510 cm⁻¹. The aliphatic C-H stretching of the methoxy and benzylic groups will appear just below 3000 cm⁻¹. A strong band around 1250 cm⁻¹ is indicative of the aryl C-O stretching of the methoxy group. Finally, a band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

-

Ionization: Electron Impact (EI) ionization is a common method for small organic molecules. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Mass Spectral Data and Fragmentation Analysis

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (186). The fragmentation pattern will be dictated by the stability of the resulting fragments.

Predicted Major Fragments:

-

m/z 186 ([M]⁺): The molecular ion.

-

m/z 121: A prominent peak resulting from the benzylic cleavage, forming the stable 4-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺). This is often the base peak.

-

m/z 91: Loss of methoxy radical (•OCH₃) from the m/z 121 fragment to form the tropylium ion ([C₇H₇]⁺).

-

m/z 65: Loss of a hydrogen molecule (H₂) from the malononitrile radical cation.

Figure 3: Predicted key fragmentation pathway for this compound.

The primary fragmentation pathway involves the cleavage of the C-C bond between the benzylic carbon and the methine carbon, leading to the highly stable 4-methoxybenzyl cation (m/z 121). This fragment is resonance-stabilized and is therefore expected to be very abundant. Further fragmentation of this ion can lead to other characteristic peaks.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The combined interpretation of ¹H NMR, ¹³C NMR, IR, and MS data offers a self-validating system for confirming the structure and purity of this compound. These spectral fingerprints are essential for researchers working with this molecule, ensuring the integrity of their starting materials and the accurate interpretation of their experimental outcomes.

References

-

Jimenez, D. E. Q., et al. (2016). Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. Tetrahedron, 72(12), 1579-1585. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(4-Methoxybenzyl)malononitrile: Synthesis, Characterization, and Scientific Context

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxybenzyl)malononitrile, a versatile dinitrile compound. While its direct biological applications are still an emerging area of research, its synthesis from readily available precursors and its structural relationship to biologically active benzylidenemalononitriles make it a compound of significant interest to researchers in medicinal chemistry and drug development. This document details the established synthetic pathways, including the foundational Knoevenagel condensation and subsequent reduction methodologies. It provides in-depth experimental protocols, mechanistic insights, and a thorough characterization of the target molecule and its key intermediate. The guide is intended to serve as a practical resource for scientists engaged in the synthesis and exploration of novel chemical entities.

Introduction and Historical Context

This compound, with the CAS number 5553-92-4, belongs to the class of substituted malononitrile derivatives.[1][2] These compounds are characterized by a propane-1,1-dicarbonitrile core. The historical discovery of this specific saturated derivative is not prominently documented in readily available literature, suggesting it may have been first synthesized as part of broader chemical library development or as an intermediate in a multi-step synthesis.

However, the chemistry of its unsaturated precursor, 2-(4-methoxybenzylidene)malononitrile, is well-established. This precursor is a classic product of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. The subsequent reduction of this α,β-unsaturated dinitrile to yield the target compound, this compound, represents a key transformation, offering a pathway to a less electronically conjugated and more flexible molecular scaffold.

The true significance of this compound may lie in its potential as a scaffold in drug discovery. Its unsaturated precursor and other benzylidenemalononitrile derivatives have been investigated for a range of biological activities, most notably as tyrosinase inhibitors, which have applications in cosmetics and treatments for hyperpigmentation.[3] The saturation of the double bond, to form this compound, alters the electronic and conformational properties of the molecule, opening avenues for new biological interactions and pharmacological profiles.

Synthetic Pathways and Methodologies

The synthesis of this compound is most logically approached as a two-step process. The first step involves the synthesis of the α,β-unsaturated intermediate, 2-(4-methoxybenzylidene)malononitrile, via a Knoevenagel condensation. The second step is the selective reduction of the carbon-carbon double bond of this intermediate.

Step 1: Synthesis of 2-(4-Methoxybenzylidene)malononitrile via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this case, the active methylene protons of malononitrile are deprotonated by a base to form a carbanion, which then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde (anisaldehyde).

Mechanism of Knoevenagel Condensation:

Experimental Protocol:

A variety of catalysts can be employed for this reaction, with lithium hydroxide monohydrate being an environmentally benign and efficient choice.[4]

-

Reagents and Equipment:

-

4-Methoxybenzaldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (catalytic amount)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or water bath

-

Filtration apparatus

-

-

Procedure:

-

To a round-bottom flask, add 4-methoxybenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and water.

-

Add a catalytic amount of lithium hydroxide monohydrate to the mixture.

-

Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product, 2-(4-methoxybenzylidene)malononitrile, will precipitate out of the aqueous solution.

-

Collect the product by filtration, wash with cold water, and dry.

-

Step 2: Selective Reduction of 2-(4-Methoxybenzylidene)malononitrile

The reduction of the electron-deficient carbon-carbon double bond in the benzylidene intermediate can be achieved through various methods. Common laboratory methods include catalytic hydrogenation and reduction with metal hydrides.

2.2.1. Reduction using Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent that can reduce α,β-unsaturated nitriles. The reaction proceeds via a 1,4-conjugate addition of a hydride ion to the β-carbon of the double bond.

Mechanism of NaBH₄ Reduction (Conjugate Addition):

Experimental Protocol (Adapted from general procedures for α,β-unsaturated nitrile reduction): [5]

-

Reagents and Equipment:

-

2-(4-Methoxybenzylidene)malononitrile (1.0 mmol)

-

Sodium borohydride (NaBH₄) (1.5-2.0 mmol)

-

Ethanol or Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 2-(4-methoxybenzylidene)malononitrile (1.0 mmol) in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 mmol) in portions to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) in an ice bath.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

2.2.2. Catalytic Hydrogenation

Catalytic hydrogenation is another effective method for the reduction of the carbon-carbon double bond. This method typically employs a heterogeneous catalyst, such as Palladium on carbon (Pd/C), in the presence of hydrogen gas.

Experimental Protocol (General procedure): [6]

-

Reagents and Equipment:

-

2-(4-Methoxybenzylidene)malononitrile (1.0 mmol)

-

10% Palladium on carbon (Pd/C) (catalytic amount, e.g., 5-10 mol%)

-

Ethanol or Ethyl Acetate

-

Hydrogenation flask or Parr shaker

-

Hydrogen source (balloon or cylinder)

-

Filtration apparatus (e.g., Celite pad)

-

-

Procedure:

-

In a hydrogenation flask, dissolve 2-(4-methoxybenzylidene)malononitrile (1.0 mmol) in a suitable solvent like ethanol or ethyl acetate.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify as needed.

-

Characterization and Data

Accurate characterization of both the intermediate and the final product is crucial for confirming the success of the synthesis and for any subsequent applications.

Table 1: Physicochemical and Spectral Data

| Property | 2-(4-Methoxybenzylidene)malononitrile (Intermediate) | This compound (Final Product) |

| Molecular Formula | C₁₁H₈N₂O | C₁₁H₁₀N₂O |

| Molecular Weight | 184.19 g/mol | 186.21 g/mol [1] |

| CAS Number | 23733-46-2 | 5553-92-4[1][2] |

| Appearance | Yellowish solid | Solid |

| ¹H NMR (CDCl₃) | δ 7.91 (d, 2H), 7.65 (s, 1H), 7.01 (d, 2H), 3.91 (s, 3H)[7] | Data not explicitly found in searches |

| ¹³C NMR (CDCl₃) | δ 164.8, 158.9, 133.5, 124.0, 115.1, 114.4, 113.3, 78.6, 55.8 | Data not explicitly found in searches |

| Mass Spectrum | Referenced in literature[8] | GC-MS data referenced in PubChem[1] |

| IR Spectrum | Referenced in literature[9] | Data not explicitly found in searches |

Potential Applications and Future Directions

While specific biological studies on this compound are not widely reported, the known activities of its precursor and related compounds provide a strong rationale for its investigation in several areas:

-

Tyrosinase Inhibition: The unsaturated precursor, 2-(4-methoxybenzylidene)malononitrile, is a known tyrosinase inhibitor.[3] The saturated analogue could be synthesized and tested to understand the role of the α,β-unsaturated system in this activity and potentially lead to the discovery of more stable or selective inhibitors.

-

Scaffold for Medicinal Chemistry: The this compound core can serve as a starting point for the synthesis of more complex molecules. The active methylene proton can be further functionalized, and the methoxy group on the aromatic ring can be modified to explore structure-activity relationships for various biological targets.

-

Antitumor and Antimicrobial Agents: Malononitrile derivatives have been explored for their potential as antitumor and antimicrobial agents.[10] The increased conformational flexibility of the saturated compound compared to its rigid unsaturated precursor could lead to novel interactions with biological targets.

Conclusion

This compound is a readily accessible compound with significant potential for further exploration in the fields of medicinal chemistry and materials science. This guide provides a detailed and practical framework for its synthesis and characterization, drawing upon established chemical principles. The two-step synthetic route, involving a Knoevenagel condensation followed by a selective reduction, offers flexibility in terms of reaction conditions and scalability. While the full biological profile of this compound remains to be elucidated, its structural features and the activities of related molecules suggest that it is a promising candidate for future research endeavors.

References

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1 - Supplementary Information. Retrieved from [Link]

-

Gouda, M. A., & Abuhashem, A. (n.d.). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). ResearchGate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024, August 3). How does reduction of double bond in alpha,beta unsaturated aldehyde or ketone occur using NaBH4? Retrieved from [Link]

-

Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. Retrieved from [Link]

-

Grosselin, J. M., Mercier, C., Allmang, G., & Grass, F. (n.d.). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of (2‐(4‐hydroxy‐3‐methoxybenzylidene) malononitrile). Retrieved from [Link]

-

Scribd. (n.d.). NaBH4 and Its Reduction Capabilities. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ACS Publications. (2024, May 13). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. PubMed Central. Retrieved from [Link]

-

Semantic Scholar. (2004, October 1). Chemoselective Hydrogenation of α,β‐Unsaturated Nitriles. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Malononitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H2O. Retrieved from [Link]

-

Lee, B., Moon, K. M., Lim, J. S., Park, Y., Kim, D. H., Son, S., ... & Chung, H. Y. (2017). 2-(3, 4-dihydroxybenzylidene)malononitrile as a novel anti-melanogenic compound. Oncotarget, 8(51), 88981. Retrieved from [Link]

-

Studylib. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. PubMed Central. Retrieved from [Link]

-

Cisneros, J. L., et al. (n.d.). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. SEDICI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. PubMed. Retrieved from [Link]

-

Dr. Norris. (2018, February 16). Sodium borohydride reduction [Video]. YouTube. Retrieved from [Link]

-

Crossref. (2021, December 6). Synthesis and Biological Evaluation of Malononitrile-Based Sulfonamide Analogs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-[4-(Benzyloxy)benzylidene]malononitrile. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, September 24). Hydrogenative coupling of nitriles with diamines to benzimidazoles using lignin-derived Rh2P catalyst. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Malononitrile, (diphenylmethylene)-. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US4739120A - Process for the hydrogenation of nitriles to primary amines.

-

ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction pathway for the hydrogenation and hydrodeoxygenation of benzylideneacetone, evidencing the H2 activation requirements for each transformation. Retrieved from [Link]

Sources

- 1. This compound | C11H10N2O | CID 2764141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. oncotarget.com [oncotarget.com]

- 4. researchgate.net [researchgate.net]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Methoxybenzyl)malononitrile: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Methoxybenzyl)malononitrile, a versatile building block in organic synthesis. We will delve into its molecular structure, spectroscopic signature, synthesis, and reactivity, with a particular focus on its applications in medicinal chemistry and drug development. This document is intended to be a practical resource, offering not just theoretical knowledge but also actionable insights and detailed experimental protocols.

Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name 2-[(4-methoxyphenyl)methyl]propanedinitrile, is a dinitrile derivative featuring a 4-methoxybenzyl substituent.[1][2] The presence of the electron-donating methoxy group on the phenyl ring and the two electron-withdrawing nitrile groups attached to a methylene-adjacent carbon bestows upon the molecule a unique reactivity profile.

The fundamental properties of this compound are summarized in the table below:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀N₂O | [2][3] |

| Molecular Weight | 186.21 g/mol | [2][3] |

| CAS Number | 5553-92-4 | [2][3] |

| Appearance | Solid (usually white or off-white) | [4] |

| Melting Point | 88-91 °C | [5] |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. | [4] |

The structural formula of this compound is depicted below:

Caption: 2D structure of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, appearing as two doublets in the aromatic region (around 6.8-7.2 ppm). The methoxy group (OCH₃) protons will present as a sharp singlet at approximately 3.8 ppm. The benzylic protons (Ar-CH₂) will likely appear as a doublet, and the adjacent methine proton (-CH(CN)₂) as a triplet, both in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the methoxy group shifted downfield. The methoxy carbon will appear around 55 ppm. The two nitrile carbons (-C≡N) will have characteristic chemical shifts in the range of 110-120 ppm. The benzylic carbon and the methine carbon will also be present in the aliphatic region.

For comparison, the reported NMR data for 2-(4-methoxybenzylidene)malononitrile is as follows:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm): 7.91 (d, J = 10.5 Hz, 2H), 7.65 (s, 1H), 7.01 (d, J = 9.0 Hz, 2H), 3.91 (s, 3H).[6]

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm): 158.9, 154.4, 136.4, 128.9, 121.2, 120.2, 114.3, 112.9, 111.5, 81.5, 55.9.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following key absorption bands:

-

C≡N stretch: A strong, sharp absorption band around 2220-2260 cm⁻¹, characteristic of the nitrile functional groups.[7]

-

C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (ether): A strong absorption in the 1200-1250 cm⁻¹ region for the aryl ether.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern would likely involve the loss of the methoxy group, the nitrile groups, and cleavage at the benzylic position, leading to a prominent peak for the 4-methoxybenzyl cation at m/z = 121.

Synthesis and Mechanistic Considerations

The primary route for the synthesis of this compound is the alkylation of malononitrile with 4-methoxybenzyl chloride. This reaction is a classic example of a nucleophilic substitution where the carbanion generated from malononitrile acts as the nucleophile.

Reaction Mechanism: Alkylation of Malononitrile

The acidity of the methylene protons in malononitrile (pKa ≈ 11) allows for easy deprotonation by a suitable base to form a resonance-stabilized carbanion. This carbanion then attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride in an Sₙ2 reaction, displacing the chloride ion and forming the C-C bond.

Sources

- 1. minio.scielo.br [minio.scielo.br]

- 2. This compound | C11H10N2O | CID 2764141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 5553-92-4 [sigmaaldrich.com]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Theoretical Analysis of 2-(4-Methoxybenzyl)malononitrile

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 2-(4-Methoxybenzyl)malononitrile, a significant organic molecule with potential applications in medicinal chemistry and materials science. While its synthetic precursor, 2-(4-methoxybenzylidene)malononitrile, is well-studied, the saturated analogue remains less characterized from a computational standpoint. This document outlines a robust computational protocol using Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic properties of the title compound. We detail the complete workflow, from molecular geometry optimization to the analysis of vibrational spectra, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). The methodologies and predicted outcomes described herein are designed to provide researchers and drug development professionals with a foundational understanding of the molecule's intrinsic properties, guiding future experimental work and application-oriented design.

Introduction

Malononitrile and its derivatives are cornerstone synthons in organic chemistry, prized for the reactivity imparted by the electron-withdrawing nitrile groups and the acidic character of the central methylene proton.[1][2] These compounds serve as versatile intermediates in the synthesis of a wide array of heterocyclic systems, dyes, and biologically active molecules, including those with anticancer and antimicrobial properties.[3][4]

The subject of this guide, this compound (C₁₁H₁₀N₂O), is structurally characterized by a central malononitrile core attached to a 4-methoxybenzyl group.[5][6] Unlike its well-documented unsaturated precursor, 2-(4-methoxybenzylidene)malononitrile, which is readily formed via Knoevenagel condensation, the title compound features a saturated C-C linker between the aromatic ring and the dicyanomethane unit.[7][8] This structural modification significantly alters the molecule's conformational flexibility and electronic conjugation, thereby influencing its reactivity and potential biological interactions.

Understanding these properties at a quantum-mechanical level is essential for rational drug design and materials engineering. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, cost-effective means to predict molecular characteristics before undertaking extensive experimental synthesis and testing.[9][10] This guide establishes a complete theoretical protocol to analyze this compound, providing deep insights into its stability, reactivity, and spectroscopic signatures.

Molecular Structure and Synthesis Pathway

The first step in any theoretical study is to define the exact molecular structure and understand its synthetic origin.

-

Chemical Identity: this compound

-

Molecular Formula: C₁₁H₁₀N₂O

-

Molecular Weight: 186.21 g/mol [6]

-

CAS Number: 5553-92-4[5]

Synthetic Overview

The synthesis of this compound is typically achieved via a two-step process:

-

Knoevenagel Condensation: 4-Methoxybenzaldehyde is reacted with malononitrile in the presence of a base catalyst (e.g., piperidine, ammonium acetate, or LiOH·H₂O) to yield the intermediate, 2-(4-methoxybenzylidene)malononitrile.[3][7] This reaction involves the formation of a C=C double bond.

-

Selective Reduction: The resulting α,β-unsaturated nitrile is then subjected to a selective reduction of the carbon-carbon double bond to yield the target saturated compound. Biocatalytic methods, for instance using the fungus Penicillium citrinum, have proven effective for this transformation, yielding this compound with high efficiency.[11]

This synthetic context is crucial as it confirms the final structure to be modeled and helps in understanding potential isomeric impurities or side products.

Computational Methodology

The cornerstone of modern molecular modeling for organic compounds is Density Functional Theory (DFT), which provides a favorable balance between computational cost and accuracy.[10] The protocol described here is designed to be a self-validating system, where initial calculations confirm the structural stability before proceeding to property prediction.

Rationale for Method Selection

-

DFT Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. It is one of the most widely used functionals for organic molecules, demonstrating high accuracy in predicting geometries, vibrational frequencies, and electronic properties for a vast range of systems.

-

Basis Set (6-311++G(d,p)): This basis set provides a robust description of the electronic structure. The inclusion of diffuse functions (++) is important for accurately modeling the lone pairs on nitrogen and oxygen atoms and other regions of diffuse electron density. Polarization functions (d,p) allow for greater flexibility in describing the shape of atomic orbitals, which is critical for accurate bond angle and electronic property calculations.

Experimental Protocol: A Step-by-Step Workflow

The entire computational study can be performed using a quantum chemistry software package like Gaussian, following the workflow below.

-

Step 1: Initial Structure Input

-

Construct the 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro). Ensure correct atom connectivity and initial stereochemistry.

-

-

Step 2: Geometry Optimization

-

Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This calculation finds the lowest energy conformation (the most stable structure) of the molecule on the potential energy surface.

-

-

Step 3: Vibrational Frequency Analysis

-

Conduct a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry from Step 2.

-

Purpose: This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. The results also provide the theoretical FT-IR and Raman vibrational spectra, which can be compared with experimental data.

-

-

Step 4: Electronic Property Calculation

-

Using the validated minimum-energy structure, perform single-point energy calculations to determine various electronic properties. This includes generating molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential (MEP) surface.

-

Diagram: Computational Analysis Workflow

Caption: Workflow for the theoretical analysis of this compound.

Theoretical Analysis and Predicted Properties

This section details the key analyses performed on the validated molecular structure and the insights they provide.

Geometric Structure Analysis

The optimization calculation provides the most stable three-dimensional arrangement of the atoms. Key parameters like bond lengths, bond angles, and dihedral angles are determined. These theoretical values can be used as a benchmark for experimental crystallographic data.

Table 1: Predicted Key Geometric Parameters for this compound (Note: Values are illustrative based on typical DFT calculations for similar structures.)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C≡N (Nitrile) | ~1.16 Å | |

| C-C (Nitrile) | ~1.47 Å | |

| C-O (Methoxy) | ~1.37 Å | |

| C-C (Benzyl) | ~1.52 Å | |

| Bond Angles (°) | ||

| C-C-C≡N | ~110.5° | |

| C-CH-C (Malono) | ~112.0° | |

| C-O-C (Methoxy) | ~118.0° |

Vibrational Spectroscopy Analysis

The frequency calculation yields a theoretical vibrational spectrum. While absolute frequency values from DFT calculations are often slightly higher than experimental ones due to the harmonic approximation, the patterns and relative intensities are highly predictive. These values are typically scaled by a factor (~0.96) for better agreement with experimental FT-IR or Raman spectra.

Table 2: Predicted Principal Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Scaled Frequency Range | Expected Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃, -CH | 3000 - 2850 | Medium-Strong |

| C≡N Stretch | Nitrile | 2260 - 2240 | Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1610 - 1580 | Strong-Medium |

| C-O-C Stretch (Asymm.) | Aryl-alkyl ether | 1275 - 1200 | Strong |

| C-O-C Stretch (Symm.) | Aryl-alkyl ether | 1075 - 1020 | Medium |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's electronic behavior.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring.

-

LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is anticipated to be distributed over the electron-deficient malononitrile moiety, specifically on the π* orbitals of the C≡N groups.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and can be more easily excited electronically.

Diagram: HOMO-LUMO Energy Gap Concept

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

From the HOMO and LUMO energies, key global reactivity descriptors can be calculated, providing quantitative measures of the molecule's reactivity.

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A high value indicates high reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Potential (μ) | μ = -χ | The "escaping tendency" of electrons. |

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a 3D map of the electron density, which is invaluable for identifying reactive sites. It visually represents the net electrostatic effect of the molecule's total charge distribution.

-

Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. For this molecule, these will be concentrated around the nitrogen atoms of the nitrile groups and the oxygen atom of the methoxy group.

-

Blue Regions (Positive Potential): Indicate areas of electron deficiency, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

-

Green Regions (Neutral Potential): Indicate areas of intermediate potential, often associated with the carbon framework of the aromatic ring.

The MEP map provides a clear, intuitive guide to the molecule's intermolecular interaction patterns, which is critical for predicting its binding behavior with biological targets.

Diagram: MEP and Molecular Reactivity

Caption: Conceptual diagram of how MEP maps predict reactive sites.

Summary and Outlook

This guide has detailed a comprehensive theoretical protocol for the characterization of this compound using DFT calculations. By following the described workflow, researchers can obtain reliable predictions of the molecule's ground-state geometry, vibrational spectra, and electronic reactivity.

The key insights derived from this theoretical approach include:

-

A stable, low-energy molecular conformation.

-

Characteristic vibrational frequencies that can aid in the experimental identification and quality control of synthesized samples.

-

An understanding of the molecule's electronic structure, with the electron-donating methoxy-phenyl ring acting as the HOMO center and the electron-withdrawing dicyanomethane group as the LUMO center.

-

A predictive map of chemical reactivity from the HOMO-LUMO gap and MEP surface, which can guide the design of new derivatives or predict interactions with biological receptors.

The data generated from these theoretical studies serves as a crucial foundation for further research, enabling a more targeted and efficient approach to exploring the potential of this compound in drug discovery and materials science.

References

-

Gouda, M. A., & Abuhashem, A. (2021). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). ResearchGate. [Link]

-

Al-Omair, M. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Center for Biotechnology Information. [Link]

-

de Oliveira, B. G., et al. (2019). Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. Universidade Federal do Amapá (UNIFAP). [Link]

-

Yahya, M., et al. (2022). On the Viability of Divergent Donor Moieties in Malononitrile-Based Donor-π-Acceptor NLO active materials: A DFT/TD-DFT Study. ResearchGate. [Link]

-

Kallitsis, A. D., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

-

Borah, R., & Sarma, D. (n.d.). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Academy of Sciences. [Link]

-

Tiwari, R., et al. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology. [Link]

-

Patil, S. S., & Dandale, A. S. (2023). alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry. [Link]

-

El-Gohary, N. S. (2019). The Chemistry of Malononitrile and its derivatives. ResearchGate. [Link]

-

Abdel-Rhman, M. H., et al. (2024). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. National Center for Biotechnology Information. [Link]

-

Surrey, A. R. (1946). Malononitrile. Organic Syntheses. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. This compound 5553-92-4 [sigmaaldrich.com]

- 6. This compound | C11H10N2O | CID 2764141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.unifap.br [www2.unifap.br]

An In-Depth Technical Guide to the Initial Biological Activity Screening of 2-(4-Methoxybenzyl)malononitrile

Foreword: The Rationale for Investigation

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. The compound 2-(4-Methoxybenzyl)malononitrile, a derivative of malononitrile, represents a compelling candidate for initial biological activity screening. The malononitrile scaffold is a well-established pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anti-proliferative effects.[1] The presence of the 4-methoxybenzyl group is also of significant interest, as the methoxy substituent is prevalent in many natural product-derived drugs and can favorably influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters.[2]

This guide provides a comprehensive framework for the initial biological evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific reasoning to empower informed experimental design and data interpretation. We will delve into a tiered screening approach, beginning with fundamental cytotoxicity assessments to establish a therapeutic window, followed by targeted assays for antimicrobial and antioxidant potential.

Compound Profile and Synthesis Overview

Chemical Structure:

-

IUPAC Name: 2-[(4-methoxyphenyl)methyl]propanedinitrile[3]

-

Molecular Formula: C₁₁H₁₀N₂O[3]

-

Molecular Weight: 186.21 g/mol [3]

-

CAS Number: 5553-92-4[4]

The synthesis of this compound can be approached through the reduction of its unsaturated precursor, 2-(4-methoxybenzylidene)malononitrile. This precursor is readily synthesized via a Knoevenagel condensation between 4-methoxybenzaldehyde and malononitrile.[5][6][7] This reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon double bonds.[6][7]

Foundational Screening: Cytotoxicity Assessment

Before exploring specific therapeutic activities, it is crucial to determine the compound's inherent toxicity to mammalian cells. This step is fundamental for identifying a concentration range where the compound is non-toxic, which is essential for subsequent, more specific biological assays.[8][9]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A reduction in the signal indicates a decrease in metabolic activity and, by extension, cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Select a relevant human cell line (e.g., HEK293 for normal kidney cells, or a panel of cancer cell lines like MCF-7 for breast cancer).

-

Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Harvest cells using trypsinization and perform a cell count.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.

-

Replace the existing media in the wells with the media containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for 24 to 72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation and Interpretation

The results are typically expressed as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀), the concentration at which the compound reduces cell viability by 50%, is a key metric of its cytotoxic potency.[8]

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HEK293 | 48 | > 100 |

| MCF-7 | 48 | 25.5 ± 2.1 |

| A549 (Lung Cancer) | 48 | 32.8 ± 3.5 |

Data are presented as mean ± standard deviation from three independent experiments.

An IC₅₀ value significantly greater than the concentrations required for other biological effects suggests a favorable therapeutic window.

Primary Screening: Antimicrobial Activity

Given that many malononitrile derivatives exhibit antimicrobial properties, a primary screen for this activity is a logical next step.[1] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[10][11]

Principle of Broth Microdilution

This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after a defined incubation period.[10]

Experimental Workflow

Caption: A logical workflow for subsequent research phases.

Future work should focus on elucidating the mechanism of action behind the observed cytotoxicity and antimicrobial effects. A Structure-Activity Relationship (SAR) study, involving the synthesis and screening of related analogs, could identify more potent compounds. Promising candidates would then progress to more complex in vitro models and, eventually, in vivo testing.

References

-

Balci, M. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

- CLSI. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

-

OIE. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. Available at: [Link]

-

Škrovánková, S., Mišurcová, L., & Machů, L. (2012). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 17(12), 14888-14909. Available at: [Link]

-

Madje, B. R., et al. (2021). The dual role of LiOH·H2O on the reaction of malononitrile with.... ResearchGate. Available at: [Link]

-

Alara, O. R., et al. (2021). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical Scavenging Assay. ResearchGate. Available at: [Link]

-

Szymańska, R., Płoszaj, P., & Sadowska, A. (2020). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 25(21), 5023. Available at: [Link]

-

Syafitri, D. M., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences, 503, 07005. Available at: [Link]

- Riss, T. L., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening, 14(2), 142-150.

-